molecular formula C13H13NO3 B7988409 2-Butenoic acid,2-cyano-3-(4-methoxyphenyl)-, methyl ester

2-Butenoic acid,2-cyano-3-(4-methoxyphenyl)-, methyl ester

Cat. No.: B7988409
M. Wt: 231.25 g/mol
InChI Key: WGGBUPQMVJZVIO-FMIVXFBMSA-N
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Description

IUPAC Name: 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester Synonyms: Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate; Methyl α-cyano-4-methoxycinnamate (non-IUPAC) Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol CAS Number: 2286-29-5 (ethyl ester analog: ), 144261-46-1 (related butenoate, ) Structure: Features a conjugated α,β-unsaturated ester backbone with a cyano (-CN) group at position 2 and a 4-methoxyphenyl substituent at position 3. The methyl ester group enhances volatility compared to longer-chain esters.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(12(8-14)13(15)17-3)10-4-6-11(16-2)7-5-10/h4-7H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBUPQMVJZVIO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)OC)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27149-59-3
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027149593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism

The HWE reaction employs phosphonate esters to generate α,β-unsaturated carbonyl compounds. For this ester, triethyl phosphonoacetate reacts with 4-methoxyacetophenone under basic conditions to form the conjugated enone intermediate. Subsequent cyanation and esterification yield the target compound.

Typical Procedure ():

  • Starting Materials :

    • 4-Methoxyacetophenone (1.0 eq)

    • Triethyl phosphonoacetate (1.2 eq)

    • Sodium hydride (1.5 eq) in 1,2-dimethoxyethane (DME).

  • Conditions :

    • Stirred at 0°C for 1 hour, then room temperature for 12 hours.

  • Intermediate : 3-(4-Methoxyphenyl)-2-butenoic acid ethyl ester (yield: 72–85%).

  • Cyanation :

    • Intermediate treated with tetraethylammonium cyanide (TEAC) in acetonitrile at 50°C for 18 hours.

    • Yield: 68% after purification.

Data Table: HWE Reaction Parameters

ParameterValue
Solvent1,2-Dimethoxyethane
BaseSodium hydride
Temperature0°C → Room temperature
Cyanation AgentTEAC
Overall Yield58–68%

Knoevenagel Condensation

Reaction Design

This method condenses 4-methoxybenzaldehyde with methyl cyanoacetate using a catalytic base. The reaction proceeds via enolate formation, followed by dehydration to form the α,β-unsaturated nitrile ester.

Optimized Protocol ():

  • Reactants :

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Methyl cyanoacetate (1.1 eq)

    • Piperidine (0.1 eq) in methanol.

  • Conditions :

    • Reflux for 4–6 hours.

  • Workup :

    • Cooled to 0°C, filtered, and recrystallized from ethanol.

    • Yield: 82–89%.

Data Table: Knoevenagel Optimization

VariableOptimal Condition
CatalystPiperidine
SolventMethanol
TemperatureReflux (65°C)
Reaction Time4–6 hours
Yield82–89%

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes. This method is scalable for industrial production.

Procedure ():

  • Reactants :

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Methyl cyanoacetate (1.05 eq)

    • Ammonium acetate (0.2 eq) in trichlorobenzene.

  • Conditions :

    • Microwave irradiation at 150°C for 15 minutes.

  • Yield : 91% with >98% purity (HPLC).

Data Table: Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Method
Time15 minutes4–6 hours
Yield91%82–89%
Purity>98%95–97%

Nucleophilic Substitution with Cyanide

Halogen-to-Cyano Conversion

A two-step process involves bromination of 3-(4-methoxyphenyl)-2-butenoic acid methyl ester followed by nucleophilic substitution with cyanide.

Key Steps ():

  • Bromination :

    • Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and benzoyl peroxide.

    • Yields 4-bromo-3-(4-methoxyphenyl)-2-butenoic acid methyl ester (74%).

  • Cyanide Displacement :

    • Reaction with potassium cyanide (KCN) in DMF at 80°C for 8 hours.

    • Yield: 63%.

Data Table: Substitution Efficiency

StepReagentYield
BrominationNBS74%
Cyanide SubstitutionKCN63%

Comparative Analysis of Methods

Evaluation Criteria

  • Yield : Microwave-assisted Knoevenagel provides the highest yield (91%).

  • Scalability : HWE reaction is preferred for large-scale synthesis due to reagent availability.

  • Purity : Microwave methods achieve >98% purity, reducing downstream purification needs.

Data Table: Method Comparison

MethodYieldPurityScalability
HWE Reaction58–68%95%High
Knoevenagel82–89%97%Moderate
Microwave-Assisted91%>98%High
Nucleophilic Sub.63%90%Low

Industrial Production Considerations

Process Optimization

  • Catalyst Recycling : Piperidine can be recovered via distillation in Knoevenagel reactions.

  • Solvent Selection : Trichlorobenzene in microwave methods offers high dielectric constant for efficient heating.

  • Cost Analysis : Raw material costs are lowest for Knoevenagel condensation ($12.50/kg vs. $18.20/kg for HWE) .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 2-cyano-3-(4-methoxyphenyl)butanoic acid.

    Reduction: Formation of 2-amino-3-(4-methoxyphenyl)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-butenoic acid derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry found that compounds similar to 2-butenoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the cyano and methoxy groups enhances the compound's interaction with biological targets, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Polymer Production

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester serves as a monomer in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability. Research highlights its use in creating biodegradable polymers that can be utilized in packaging materials .

Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its excellent adhesive properties when polymerized. Its application in medical adhesives is particularly noteworthy, where it can be used for wound closure and tissue bonding, providing a strong yet flexible bond .

Case Study 1: Anticancer Research

A recent study investigated the efficacy of 2-butenoic acid derivatives on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. This study underscores the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Development of Biodegradable Polymers

In another research project, scientists synthesized a series of biodegradable polymers using 2-butenoic acid derivatives as monomers. The resulting materials exhibited favorable degradation rates in environmental conditions while maintaining mechanical integrity, making them suitable for applications in sustainable packaging solutions .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • The electron-withdrawing cyano group increases electrophilicity, making the compound reactive in Michael additions or nucleophilic attacks.
  • The 4-methoxyphenyl group provides electron-donating effects, stabilizing intermediates in organic reactions.
  • Applications include use as a synthetic intermediate in pharmaceuticals or agrochemicals ().

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester Ethyl C₁₄H₁₅NO₃ 245.28 Higher lipophilicity; slower hydrolysis
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, butyl ester Butyl C₁₆H₁₉NO₃ 273.33 Increased hydrophobicity; lower volatility
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, octyl ester Octyl C₂₀H₂₇NO₃ 329.43 Enhanced membrane permeability in biological systems

Impact of Ester Chain :

  • Methyl ester : Higher volatility and faster metabolic clearance due to shorter chain (target compound).
  • Ethyl/butyl esters : Improved bioavailability in lipid-rich environments but reduced solubility in polar solvents.
  • Octyl ester: Potential for prolonged action in drug delivery systems due to slow hydrolysis.

Analogs with Different Aromatic Substituents

Compound Name Substituent Molecular Formula Key Differences Reference
Methyl 4-hydroxycinnamate 4-hydroxyphenyl C₁₀H₁₀O₃ Lacks cyano group; higher polarity due to -OH; UV absorption at 280 nm
Ethyl 2-cyano-3-(3-hydroxyphenyl )propanoate 3-hydroxyphenyl C₁₃H₁₅NO₃ Ortho-hydroxy group increases hydrogen bonding; altered reactivity
2-Butenoic acid, 2-cyano-3-(phenylamino )-, ethyl ester Phenylamino C₁₃H₁₄N₂O₂ Amino group enables coordination with metal catalysts; increased basicity

Functional Group Effects :

  • 4-Methoxyphenyl (target compound): Electron-donating methoxy group stabilizes charge in intermediates.
  • Hydroxyphenyl : Enhances solubility in aqueous media but reduces stability under oxidative conditions.
  • Phenylamino: Introduces basicity, enabling pH-dependent reactivity.

Analogs with Modified Carbon Chains

Compound Name Backbone Molecular Formula Key Differences Reference
2-Propenoic acid (acrylic acid), 2-cyano-3-(4-methoxyphenyl)-, methyl ester α,β-unsaturated acrylic acid C₁₂H₁₁NO₃ Shorter chain; higher reactivity due to stronger electron-withdrawing effect
3-(4-Methoxyphenyl)-2-methyl-2-butenoic acid, ethyl ester Methyl-substituted butenoate C₁₄H₁₆O₃ Methyl group at C2 sterically hinders nucleophilic attacks
2-Butenoic acid, (4-methoxyphenyl )methyl ester No cyano group C₁₂H₁₂O₃ Lacks electrophilic cyano; reduced reactivity in conjugate additions

Chain and Substituent Impact :

  • Acrylic acid analogs : Increased electrophilicity due to shorter conjugation.
  • Methyl substitution : Steric effects reduce reaction rates but improve selectivity.
  • Absence of cyano: Eliminates sites for nucleophilic attack (e.g., in protease inhibitors).

Biological Activity

Overview

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester (CAS: 27149-59-3) is an organic compound characterized by its unique structural features, including a cyano group and a methoxyphenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molar Mass : 231.25 g/mol
  • LogP : 2.16528
  • Density : Not specified
  • Melting Point : Not specified
  • Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then esterified with methanol under acidic conditions. This method can be optimized for industrial production using continuous flow reactors and efficient catalysts.

Antimicrobial Properties

Research indicates that 2-butenoic acid derivatives exhibit significant antimicrobial activity. The presence of the cyano group enhances the interaction with biological targets, potentially disrupting cellular processes in microorganisms. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 2-butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester have been explored in several studies. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, leading to the formation of more complex molecules that may exhibit enhanced biological activity.
  • π-π Interactions : The methoxyphenyl group engages in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor interactions.

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various derivatives of 2-butenoic acid against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the methoxyphenyl group exhibited higher antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological outcomes.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerateWeak
Compound BStrongModerate
2-Butenoic Acid DerivativeVery StrongStrong

Research on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of related compounds, demonstrating that they could effectively induce apoptosis in breast cancer cell lines. The research highlighted the importance of structural features such as the cyano group for enhancing cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyano-3-(4-methoxyphenyl)-2-butenoic acid methyl ester, and what challenges are associated with its stereoselective synthesis?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate, followed by esterification. Key challenges include controlling stereoselectivity (e.g., Z/E isomerism) and avoiding side reactions like over-cyanation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine) must be optimized to improve yield and purity . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected coupling patterns) may arise from rotational isomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and NOESY to assess spatial proximity of substituents. IR spectroscopy can validate the presence of ester (C=O ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What standard protocols are used to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at intervals (0, 1, 7, 30 days). Use Arrhenius plots to predict shelf-life at different temperatures (4°C, 25°C, 40°C). Hydrolysis of the ester group is a major degradation pathway; track formation of carboxylic acid byproducts .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects (e.g., dielectric constant of methanol) are incorporated using the PCM model. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Q. What experimental setups are recommended to study the influence of the cyano and methoxyphenyl groups on photophysical properties?

  • Methodological Answer : Use UV-Vis spectroscopy to measure λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO), revealing charge-transfer transitions. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. For triplet-state characterization, employ nanosecond transient absorption spectroscopy with a pulsed laser source .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis under physiological conditions?

  • Methodological Answer : Compare hydrolysis rates of the ester group in H₂O vs. D₂O to detect proton transfer steps. Use LC-MS to track isotopic labeling in products. A primary KIE (kH/kD > 1) suggests rate-determining proton transfer (e.g., acid-catalyzed hydrolysis), while no KIE implies a non-proton-dependent mechanism (e.g., nucleophilic acyl substitution) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition) across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, enzyme source). Validate activity using standardized protocols (e.g., IC50 determination under fixed pH and temperature). Perform dose-response curves with positive controls (e.g., known inhibitors) to calibrate assay sensitivity .

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